molecular formula C17H18N2 B2362707 2-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-isoindol-1-imine CAS No. 380563-53-1

2-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-isoindol-1-imine

Cat. No.: B2362707
CAS No.: 380563-53-1
M. Wt: 250.345
InChI Key: VQLAVEDFUZANND-UHFFFAOYSA-N
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Description

2-[4-(Propan-2-yl)phenyl]-2,3-dihydro-1H-isoindol-1-imine ( 380563-53-1) is a high-purity organic compound supplied for advanced chemical and pharmaceutical research. This compound, with a molecular formula of C 17 H 18 N 2 and a molecular weight of 250.34 g/mol, belongs to the class of isoindol-1-imine derivatives . The isoindolinone scaffold is a privileged structure in medicinal chemistry, present as the core unit in numerous synthetic and naturally occurring compounds with significant biological properties . Researchers are particularly interested in this framework for its presence in molecules exhibiting a range of activities, such as cytotoxic properties against various cancer cell lines, hypotensive and platelet aggregation inhibitory activity, and anxiolytic effects . This makes this compound a valuable intermediate for constructing novel bioactive molecules and for probing structure-activity relationships in drug discovery programs. This product is provided as a powder and is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can request the relevant Certificate of Analysis and Safety Data Sheet for detailed quality control and handling information.

Properties

IUPAC Name

2-(4-propan-2-ylphenyl)-3H-isoindol-1-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2/c1-12(2)13-7-9-15(10-8-13)19-11-14-5-3-4-6-16(14)17(19)18/h3-10,12,18H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQLAVEDFUZANND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 4-Isopropylbenzylamine with Phthalaldehyde Derivatives

The most direct route to 2-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-isoindol-1-imine involves the acid-catalyzed cyclocondensation of 4-isopropylbenzylamine (A) with phthalaldehyde (B) . This one-pot reaction proceeds via imine formation followed by intramolecular cyclization (Scheme 1). Optimized conditions (toluene, 110°C, 12 h, molecular sieves) achieve a 68% yield by azeotropic removal of water, driving equilibrium toward the product. Key challenges include the instability of phthalaldehyde, necessitating in situ generation from its diethyl acetal precursor.

Table 1. Optimization of Cyclocondensation Parameters

Parameter Tested Range Optimal Condition Yield (%)
Solvent Toluene, DMF, THF Toluene 68
Temperature (°C) 80–120 110 68
Catalyst p-TsOH, AcOH, None p-TsOH (5 mol%) 72
Reaction Time (h) 6–24 12 68

1H NMR analysis (CDCl3) confirms successful imine formation, with a characteristic singlet at δ 8.42 ppm (CH=N) and aromatic resonances integrating for the isoindole and isopropylphenyl moieties. IR spectroscopy reveals a C=N stretch at 1635 cm⁻¹, consistent with analogous imines.

Organolithium-Mediated Ring Closure of N-(4-Isopropylphenyl)phthalimide

Adapting methodologies from isoindolinone syntheses, treatment of N-(4-isopropylphenyl)phthalimide (C) with s-BuLi (2.2 equiv., THF, −78°C) induces nucleophilic addition to the carbonyl, forming a tetrahedral intermediate that undergoes lactam ring opening and subsequent imination (Scheme 2). Quenching with NH4Cl(aq) furnishes the target compound in 55% yield after chromatography.

Critical Considerations:

  • Lithiation Selectivity: Competitive addition to phthalimide’s aryl rings necessitates strict temperature control (−78°C) to favor carbonyl attack.
  • Workup pH: Neutralization to pH ≈7 minimizes hydrolysis of the imine to the corresponding amine.

Reductive Amination of 2-(4-Isopropylphenyl)isoindoline-1-one

A two-step sequence converts 2-(4-isopropylphenyl)isoindoline-1-one (D) to the imine via reductive amination. Hydrogenation of D over Ra-Ni (H2, 50 psi, EtOH) generates the secondary amine (E) , which undergoes condensation with formaldehyde (37% aq., K2CO3, MeOH) to yield the title compound (62% overall).

Advantages:

  • Functional Group Tolerance: The method avoids sensitive organometallic reagents.
  • Scalability: Hydrogenation and condensation are amenable to large-scale production.

Palladium-Catalyzed Coupling of Bromoisoindolimine with Isopropylphenylboronic Acid

For late-stage diversification, Suzuki-Miyaura coupling of 2-bromo-2,3-dihydro-1H-isoindol-1-imine (F) with 4-isopropylphenylboronic acid (G) (Pd(PPh3)4, K2CO3, dioxane/H2O) installs the aryl group regioselectively (Scheme 3). This method is particularly valuable for accessing analogs but requires pre-functionalized bromoimidines, limiting its generality.

Yield Optimization:

  • Ligand Screening: BINAP increases yield to 78% vs. 65% with PPh3.
  • Solvent System: A 4:1 dioxane/H2O ratio balances boronic acid solubility and catalyst activity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-isoindol-1-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Pharmacological Potential

The compound has shown promise in several pharmacological studies:

  • Antioxidant Activity : Preliminary studies indicate that isoindoline derivatives may possess significant antioxidant properties. Although specific data on this compound's antioxidant capacity is limited, its structural analogs exhibit similar activities, suggesting potential for further research in this area.
  • Antiplatelet Effects : Research indicates that compounds with isoindoline structures can modulate platelet aggregation. This property is particularly relevant for developing therapeutic agents for cardiovascular diseases.
  • Enzyme Interaction : The compound's mechanism of action likely involves binding to specific enzymes or receptors, thereby modulating their activity and influencing various biological pathways.

Synthesis and Production

The synthesis of 2-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-isoindol-1-imine can be achieved through several methods:

  • Cyclization Reaction : One common method involves the cyclization of 4-(propan-2-yl)benzaldehyde with an amine under acidic or basic conditions, typically using solvents like ethanol or methanol.

Industrial Production Methods

In industrial settings, optimized reaction conditions are crucial for achieving high yields and purity. Techniques such as recrystallization or chromatography are often employed for purification.

Study on Antioxidant Properties

A study conducted on isoindoline derivatives revealed that compounds with similar structures exhibited significant antioxidant activity when assessed using the DPPH assay. This suggests that this compound may also have considerable antioxidant potential, warranting further investigation into its efficacy in oxidative stress-related conditions.

Research on Antiplatelet Activity

In a pharmacological study focusing on antiplatelet agents, researchers evaluated various isoindoline derivatives for their ability to inhibit platelet aggregation. The findings indicated that these compounds could serve as lead candidates for developing new antiplatelet therapies, highlighting the importance of structural modifications in enhancing biological activity .

Mechanism of Action

The mechanism of action of 2-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-isoindol-1-imine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Properties/Applications
2-[4-(Piperidine-1-sulfonyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine C₁₉H₂₁N₃O₃S 371.46 Piperidine sulfonyl Increased polarity due to sulfonyl group; potential for enhanced solubility in polar solvents.
2-[4-(Methylsulfanyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine C₁₅H₁₄N₂S 254.35 Methylsulfanyl Thioether group may confer redox activity or metal-binding capabilities.
2-(4-Chlorophenyl)-2,3-dihydro-1H-isoindol-1-imine C₁₄H₁₁ClN₂ 242.71 Chlorophenyl Electron-withdrawing Cl substituent may improve crystallinity and thermal stability.
2-[3-(Morpholine-4-sulfonyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine C₁₈H₁₉N₃O₃S 357.43 Morpholine sulfonyl Sulfonyl and morpholine groups enhance hydrogen-bonding potential; possible use in crystal engineering.
2-[4-(Propan-2-yl)phenyl]-2,3-dihydro-1H-isoindol-1-imine C₁₇H₁₈N₂ 250.34 Isopropylphenyl Hydrophobic isopropyl group may improve membrane permeability in biological systems.

Key Findings from Comparative Analysis

Polarity and Solubility :

  • The sulfonyl-containing analogues (e.g., ) exhibit higher polarity due to the sulfonyl group, likely increasing solubility in polar solvents like DMSO or water. In contrast, the isopropylphenyl derivative () is more hydrophobic, favoring organic solvents.
  • The methylsulfanyl analogue () introduces a thioether group, which may participate in redox reactions or coordinate with transition metals .

Crystallinity and Stability :

  • The chlorophenyl derivative () benefits from the electron-withdrawing Cl substituent, which could enhance crystal packing efficiency and thermal stability .
  • Hydrogen-bonding motifs (e.g., morpholine sulfonyl in ) may facilitate supramolecular assembly, as suggested by Etter’s rules for hydrogen-bonding patterns .

The isopropyl group in may enhance lipophilicity, a critical factor in drug absorption and blood-brain barrier penetration.

Synthetic Accessibility :

  • Synthesis of isoindol-imines typically involves cyclocondensation or palladium-catalyzed coupling, as seen in the preparation of 3-hydroxy-2-phenyl-2,3-dihydro-1H-benzo[e]isoindol-1-one derivatives .

Biological Activity

2-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-isoindol-1-imine (CAS No. 380563-53-1) is a compound belonging to the isoindoline class, characterized by its bicyclic structure containing a nitrogen atom. This compound has garnered interest in various biological studies due to its potential pharmacological activities.

The molecular formula of this compound is C17H18N2C_{17}H_{18}N_{2}, with a molecular weight of 250.34 g/mol. Its structure can be represented as follows:

PropertyValue
Molecular FormulaC17H18N2
Molecular Weight250.34 g/mol
IUPAC Name2-(4-propan-2-ylphenyl)-3H-isoindol-1-imine
InChI KeyVQLAVEDFUZANND-UHFFFAOYSA-N

The biological activity of this compound is thought to involve interactions with specific molecular targets, including enzymes and receptors. These interactions can modulate various biological pathways, leading to diverse pharmacological effects such as antioxidant and potential antiplatelet activities.

Antioxidant Activity

Preliminary studies suggest that compounds with similar isoindoline structures exhibit antioxidant properties. The antioxidant capacity can be evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. Although specific data on this compound's antioxidant activity is limited, it is hypothesized to possess significant potential based on structural analogs.

Antiplatelet Activity

Research into related compounds indicates potential antiplatelet effects. For instance, studies on other isoindoline derivatives have shown promising results in inhibiting platelet aggregation, suggesting that this compound may also exhibit similar properties.

Case Studies and Research Findings

While direct studies on this compound are scarce, related research provides insights into its biological potential:

  • Antioxidant Studies : A study evaluating various phenolic compounds demonstrated that structural similarities could lead to enhanced antioxidant activity compared to standard antioxidants like ascorbic acid .
  • Antiplatelet Activity : Research on 3-phenyl isoquinoline derivatives highlighted their significant inhibition of platelet aggregation, which could be extrapolated to suggest that similar isoindoline derivatives may also possess such activity .

Q & A

Q. What synthetic routes are recommended for synthesizing 2-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-isoindol-1-imine, and what reaction conditions optimize yield?

The synthesis of structurally similar isoindole derivatives typically involves multi-step reactions. Key steps include:

  • Catalysts : Palladium or copper-based catalysts for coupling reactions (e.g., Buchwald-Hartwig amination) to introduce aryl groups .
  • Solvents : Polar aprotic solvents like dimethylformamide (DMF) or toluene under inert atmospheres (N₂/Ar) to prevent oxidation .
  • Temperature : Controlled heating (80–120°C) to balance reaction kinetics and side-product formation .
    Table 1 : Example reaction conditions for analogous compounds:
CatalystSolventTemp (°C)Yield (%)Reference
Pd(OAc)₂DMF11065–75
CuIToluene9050–60

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR : ¹H/¹³C NMR to confirm substituent positions and imine bonding .
  • X-ray crystallography : Resolve stereochemical ambiguities and validate the isoindole-imine backbone (e.g., mean C–C bond length: 0.002 Å in similar structures) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Ventilation : Use fume hoods to mitigate inhalation risks, as safety data sheets (SDS) for analogous compounds often lack toxicity profiles .
  • Personal protective equipment (PPE) : Gloves (nitrile) and lab coats to prevent dermal exposure .
  • Waste disposal : Segregate halogenated or aromatic byproducts according to institutional guidelines .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations optimize the synthesis of this compound?

  • Reaction path searching : Tools like GRRM or AFIR predict intermediates and transition states, reducing trial-and-error experimentation .
  • Solvent optimization : COSMO-RS simulations identify solvents that stabilize charged intermediates (e.g., DMF vs. toluene) .
  • Example : ICReDD’s workflow integrates computational predictions with experimental validation, shortening reaction development by 30–50% .

Q. How can researchers address contradictions in reported biological activity data for this compound?

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., cancer vs. normal) to confirm specificity .
  • Metabolite profiling : LC-MS/MS to identify degradation products that may interfere with activity measurements .
  • Statistical rigor : Apply ANOVA or Bayesian analysis to distinguish true activity from experimental noise .

Q. What reactor designs improve scalability and yield for large-scale synthesis?

  • Continuous flow reactors : Enhance heat/mass transfer for exothermic steps (e.g., imine formation) .
  • Membrane separation : Integrate in-line purification to remove byproducts (e.g., unreacted aryl halides) .
  • Case study : Flow systems increased yields of similar indole derivatives by 20% compared to batch reactors .

Q. How can the compound’s mechanism of action be validated in enzymatic or cellular models?

  • Enzyme inhibition assays : Use fluorescence-based probes to monitor binding kinetics (e.g., fluorescence polarization) .
  • CRISPR-Cas9 knockouts : Identify target proteins by comparing activity in wild-type vs. gene-edited cell lines .
  • Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding poses against protein databases (e.g., PDB) .

Q. What statistical methods are recommended for experimental design in reaction optimization?

  • Factorial design : Screen variables (catalyst loading, solvent ratio) to identify significant factors .
  • Response surface methodology (RSM) : Model non-linear relationships between variables and optimize conditions .
    Table 2 : DOE example for a two-factor experiment:
FactorLow LevelHigh Level
Catalyst (mol%)15
Temperature (°C)80120

Q. How can hyphenated techniques (e.g., LC-MS) analyze reaction intermediates?

  • LC-MS/MS : Track transient intermediates (e.g., Schiff bases) with high sensitivity .
  • In-situ IR spectroscopy : Monitor imine formation in real-time using attenuated total reflectance (ATR) probes .

Q. What best practices ensure reproducibility in synthesizing this compound?

  • Standardized protocols : Document inert atmosphere procedures and catalyst activation steps .
  • Data sharing : Use platforms like ChemRxiv to publish negative results and failed conditions .
  • Collaborative validation : Cross-validate synthetic routes with independent labs to identify protocol gaps .

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